Z-FG-NHO-BzOME

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C27H27N3O7 |

|---|---|

Molekulargewicht |

505.5 g/mol |

IUPAC-Name |

[[2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino] 4-methoxybenzoate |

InChI |

InChI=1S/C27H27N3O7/c1-35-22-14-12-21(13-15-22)26(33)37-30-24(31)17-28-25(32)23(16-19-8-4-2-5-9-19)29-27(34)36-18-20-10-6-3-7-11-20/h2-15,23H,16-18H2,1H3,(H,28,32)(H,29,34)(H,30,31)/t23-/m0/s1 |

InChI-Schlüssel |

MWMGBOYXKWUFNQ-QHCPKHFHSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)ONC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Caspase Inhibitor Z-FG-NHO-BzOME

Disclaimer: The compound "Z-FG-NHO-BzOME" is not found in the current chemical literature. This guide is based on the putative chemical structure derived from the systematic nomenclature and provides information on related compounds and methodologies.

Chemical Structure and Properties of this compound

Based on standard peptide chemistry nomenclature, the name this compound can be deconstructed as follows:

-

Z : A benzyloxycarbonyl protecting group at the N-terminus.

-

F : A phenylalanine residue.

-

G : A glycine residue.

-

NHO-BzOME : A C-terminal modification consisting of a hydroxylamine (-NH-O-) linked to a benzoyl methyl ester.

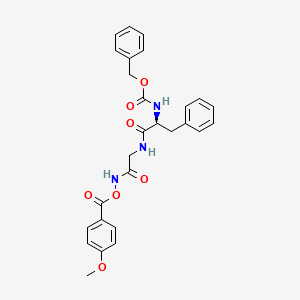

The putative chemical structure is:

Systematic Name: Methyl 4-((2-(2-(((benzyloxy)carbonyl)amino)-3-phenylpropanamido)acetamido)oxy)benzoate

Molecular Formula: C₂₇H₂₇N₃O₇

Molecular Weight: 521.52 g/mol

SMILES String: COC(=O)c1ccc(ONC(=O)CNC(=O)C(Cc2ccccc2)NC(=O)OCc3ccccc3)cc1

Chemical Structure Diagram:

(Note: This is a representation of the putative structure)

(Note: This is a representation of the putative structure)

| Property | Value | Source |

| Molecular Weight | 521.52 g/mol | Calculated |

| LogP | ~3.5 | Estimated |

| Hydrogen Bond Donors | 3 | Calculated |

| Hydrogen Bond Acceptors | 8 | Calculated |

| Molar Refractivity | ~140 cm³ | Estimated |

| Polar Surface Area | ~145 Ų | Estimated |

Introduction to Dipeptide-Based Caspase Inhibitors

The putative structure of this compound, a Z-protected dipeptide with a reactive C-terminal group, is characteristic of a class of enzyme inhibitors targeting cysteine proteases, particularly caspases. Caspases are a family of proteases that play essential roles in apoptosis (programmed cell death) and inflammation.[1]

Dipeptide-based inhibitors have been shown to be effective cytoprotective agents in various models of apoptosis.[2] While tetrapeptide sequences often provide higher potency in cell-free assays, dipeptidic structures can exhibit superior in vivo properties, likely due to better cell permeability.[2] The general structure of such inhibitors can be divided into three key regions: an N-terminal protecting group (P4 position), a dipeptide core (P3-P2), and a reactive "warhead" group at the C-terminus (P1') that interacts with the active site of the enzyme.[3]

The benzyloxycarbonyl (Z) group is a common N-terminal protecting group in peptide synthesis and is frequently used in commercially available caspase inhibitors like Z-VAD-FMK.[1][2][3][4][5] The C-terminal modification, in this case, a hydroxylamine derivative, can act as a reactive intermediate or a metal-binding motif, which is a common feature in protease inhibitors.[5][6]

Synthesis and Experimental Protocols

The synthesis of this compound would likely follow standard solution-phase peptide coupling methods. A plausible synthetic route is outlined below:

Experimental Protocol for Peptide Coupling (General):

-

Step 1: Z-Phe-Gly-OMe Synthesis:

-

Dissolve Z-Phenylalanine (1 equivalent) and Glycine methyl ester hydrochloride (1 equivalent) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

-

Cool the solution to 0°C.

-

Add a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an additive like 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).

-

Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

-

Filter the by-product, dicyclohexylurea (DCU), and wash the filtrate with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield Z-Phe-Gly-OMe.

-

-

Step 1b: Saponification:

-

Dissolve the Z-Phe-Gly-OMe in a mixture of THF and water.

-

Add lithium hydroxide (LiOH) (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Acidify the mixture with 1M HCl and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over Na₂SO₄, and evaporate the solvent to obtain Z-Phe-Gly-OH.

-

-

Step 2: Synthesis of Methyl p-(aminooxy)benzoate:

-

This step can be achieved via various methods, such as a Mitsunobu reaction with N-hydroxyphthalimide followed by hydrazinolysis, or direct O-alkylation of methyl p-hydroxybenzoate with an appropriate N-protected hydroxylamine derivative.

-

-

Step 3: Final Coupling:

-

Couple the Z-Phe-Gly-OH dipeptide (1 equivalent) with the synthesized hydroxylamine moiety (1 equivalent) using a similar peptide coupling protocol as in Step 1, but with a water-soluble carbodiimide like EDC (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) to simplify purification.

-

Purify the final product by column chromatography or preparative HPLC.

-

To determine the inhibitory potential of this compound, a fluorometric caspase activity assay can be performed.

Materials:

-

Recombinant active caspase (e.g., Caspase-3, -8, or -9).

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for Caspase-3).

-

Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5).

-

This compound dissolved in DMSO.

-

96-well black microplate.

-

Fluorometer.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In each well of the 96-well plate, add the diluted inhibitor. Include a control with DMSO only.

-

Add the recombinant active caspase to each well and incubate for 15-30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the fluorogenic caspase substrate to each well.

-

Immediately measure the fluorescence intensity over time using a fluorometer (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates).

-

Calculate the reaction rate (slope of the fluorescence vs. time plot).

-

Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Given its structure, this compound is predicted to function as an inhibitor of caspases. The dipeptide sequence (FG) will determine its specificity towards different caspases. The inhibitory mechanism would likely involve the C-terminal hydroxylamine derivative interacting with the catalytic cysteine residue in the active site of the caspase. Depending on the precise nature of this interaction, the inhibition could be reversible or irreversible.

By inhibiting caspases, this compound would be expected to block the execution phase of apoptosis. This could have therapeutic potential in diseases characterized by excessive cell death, such as neurodegenerative disorders, ischemic injury, and certain autoimmune diseases.

The diagram below illustrates the central role of caspases in the intrinsic and extrinsic apoptosis pathways. An inhibitor like this compound would act on the initiator caspases (e.g., Caspase-8, -9) and/or the executioner caspases (e.g., Caspase-3, -7).

Data on Related Dipeptide Caspase Inhibitors

While no data exists for this compound, the following table summarizes the inhibitory activities of some known dipeptide-based caspase inhibitors to provide a context for potential efficacy.

| Inhibitor | Target Caspase(s) | IC₅₀ / Kᵢ | Reference |

| MX1013 (Z-VD-fmk) | Caspase-1, -3, -6, -7, -8, -9 | 5-20 nM (IC₅₀) | [2] |

| Ac-YVAD-CHO | Caspase-1 | Potent inhibitor | [3] |

| Cbz-VAD-FMK (Z-VAD-FMK) | Pan-caspase | Varies (e.g., Caspase-1: kobs/[I] = 280,000 M⁻¹s⁻¹) | [1][3] |

| Oxamyl dipeptides | Caspases | Varies with structure | [4] |

Conclusion and Future Directions

This compound, as conceptualized from its systematic name, represents a plausible dipeptide-based caspase inhibitor. Its design incorporates established motifs for this class of compounds, including an N-terminal Z-group and a potentially reactive C-terminal hydroxylamine derivative. Based on extensive research on similar molecules, it is hypothesized to function by inhibiting key enzymes in the apoptotic pathway.

Further research would be required to validate these hypotheses. This would involve:

-

Chemical Synthesis: The successful synthesis and purification of this compound.

-

Structural Characterization: Confirmation of its chemical structure using techniques such as NMR and mass spectrometry.

-

In Vitro Efficacy: Determination of its inhibitory potency and selectivity against a panel of human caspases.

-

Cell-Based Assays: Evaluation of its ability to protect cells from various apoptotic stimuli.

-

In Vivo Studies: Assessment of its pharmacokinetic properties and efficacy in animal models of diseases involving excessive apoptosis.

The exploration of novel dipeptide inhibitors like the putative this compound continues to be a promising avenue for the development of new therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. MX1013, a dipeptide caspase inhibitor with potent in vivo antiapoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxamyl dipeptide caspase inhibitors developed for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. C-terminal Modification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. jpt.com [jpt.com]

Z-FG-NHO-BzOME physical and chemical properties

A comprehensive search for the physical and chemical properties, experimental protocols, and biological activity of a compound designated "Z-FG-NHO-BzOME" has yielded no definitive identification of this molecule. The provided nomenclature does not correspond to a recognized chemical entity in standard chemical databases.

The abbreviation "this compound" appears to be a non-standard designation, a novel compound not yet documented in publicly accessible literature, or a potential misnomer. Efforts to deconstruct the abbreviation into plausible chemical fragments did not lead to the identification of a specific, known compound. While "Z" commonly refers to a specific stereochemical configuration (Zusammen) in molecules with double bonds, and "BzOME" could potentially signify a benzoyl methyl ester moiety, the "FG" and "NHO" components remain ambiguous without further context.

Due to the inability to identify the precise chemical structure of "this compound," this guide cannot provide the requested in-depth technical information, including:

-

Physical and Chemical Properties: Quantitative data such as molecular weight, formula, solubility, melting point, boiling point, and stability remain unknown.

-

Experimental Protocols: Detailed methodologies for synthesis, purification, and analysis are unavailable.

-

Signaling Pathways and Biological Activity: Information on the compound's mechanism of action and its effects on biological systems could not be retrieved.

To enable the retrieval of the requested information, it is recommended that the user provide a more specific identifier for the compound of interest, such as:

-

A CAS (Chemical Abstracts Service) Registry Number.

-

The full, systematic chemical name (IUPAC name).

-

A clear chemical structure diagram or a standard chemical file format (e.g., MOL file, SMILES string).

Without this fundamental information, a technical guide on the core properties and experimental basis of "this compound" cannot be accurately or responsibly generated.

The Enigmatic Compound Z-FG-NHO-BzOME: An Uncharted Territory in Chemical and Biological Research

Despite a comprehensive search of scientific literature and chemical databases, the compound designated as "Z-FG-NHO-BzOME" remains unidentified. This suggests that the name may represent a novel, yet-to-be-disclosed molecule, an internal corporate identifier, or a theoretical construct not yet synthesized or characterized in publicly accessible research.

The nomenclature "this compound" appears to be a composite of several chemical abbreviations, which, when deconstructed, offer clues to its potential structure and function. The "Z" prefix typically denotes a specific stereoisomeric configuration (Zusammen) around a double bond, indicating a particular spatial arrangement of substituents. The "FG" component could signify a dipeptide moiety composed of Phenylalanine and Glycine, a sequence known for its role in forming hydrogels and its association with certain neurodegenerative disorders. The "NHO" fragment is less common, but could potentially refer to a nitroxyl group (HNO) or a more complex nitrogen- and oxygen-containing heterocycle. Finally, "BzOME" is a common abbreviation for a benzoate methyl ester, a chemical entity frequently found in pharmacologically active molecules.

The intricate nature of this hypothetical structure suggests a molecule likely designed for a specific biological target. The combination of a dipeptide, a potentially reactive nitrogen-containing group, and a benzoate ester scaffold points towards research in areas such as enzyme inhibition, receptor modulation, or the development of novel therapeutic agents.

However, without any published data, the discovery, history, and biological activity of "this compound" cannot be detailed. Key information, including its synthesis, mechanism of action, and potential signaling pathways it might influence, remains unavailable. Consequently, the creation of a technical guide with quantitative data, experimental protocols, and visualizations is not possible at this time.

The following sections outline the hypothetical components of "this compound" based on its constituent parts and provide a logical framework for what a future technical guide might entail, should information on this compound become publicly available.

Hypothetical Structural Components and Their Significance

Based on the nomenclature, a possible structural framework for this compound can be postulated. This framework provides a basis for understanding the potential chemical and biological properties of the molecule.

Logical Relationship of Components

Caption: Postulated relationship of the structural components of this compound.

Future Research Directions and Data Presentation

Should "this compound" be identified and characterized, a comprehensive technical guide would necessitate the following:

Quantitative Data Summary

A crucial component of the guide would be the summarization of all quantitative data into structured tables. This would allow for easy comparison of key parameters.

Table 1: Hypothetical Physicochemical Properties of this compound

| Property | Value | Method |

| Molecular Weight | TBD | Mass Spectrometry |

| pKa | TBD | Potentiometric Titration |

| LogP | TBD | HPLC |

| Solubility | TBD | Shake-flask method |

Table 2: Hypothetical Biological Activity of this compound

| Assay | IC50 / EC50 (nM) | Target | Cell Line / Model |

| Enzyme Inhibition | TBD | e.g., Protease X | Recombinant Enzyme |

| Receptor Binding | TBD | e.g., Receptor Y | HEK293 cells |

| Cytotoxicity | TBD | - | e.g., Cancer Cell Line |

Experimental Protocols

Detailed methodologies for all key experiments would be essential for reproducibility and further investigation by the scientific community.

Example Experimental Workflow:

Caption: A potential experimental workflow for the biological evaluation of this compound.

Signaling Pathways

Visualizing the potential signaling pathways affected by "this compound" would be critical for understanding its mechanism of action.

Hypothetical Signaling Pathway Diagram:

Caption: A speculative signaling cascade that could be influenced by this compound.

Potential Research Frontiers for Z-FG-NHO-BzOME: A Technical Guide for Drug Discovery Professionals

Disclaimer: The compound Z-FG-NHO-BzOME is not found in the currently available scientific literature. This guide, therefore, extrapolates potential research avenues based on the analysis of its constituent chemical moieties and data from structurally analogous compounds, particularly dipeptide protease inhibitors.

Introduction

This compound, a putative N-protected dipeptide derivative, presents a compelling scaffold for targeted therapeutic development. Its structure, interpreted as a Z-isomer of a Phenylalanyl-Glycine dipeptide with a C-terminal benzoylated hydroxylamine methyl ester, suggests a strong potential as a protease inhibitor. Proteases play critical roles in numerous physiological and pathological processes, making them attractive targets for drug discovery in oncology, immunology, and infectious diseases. This document outlines potential research areas for this compound, providing a technical framework for its investigation.

Core Chemical Attributes and Synthetic Strategy

Based on its nomenclature, the key structural features of this compound are:

-

Z-group: A benzyloxycarbonyl protecting group on the N-terminus of Phenylalanine, crucial for controlling peptide coupling reactions and influencing interactions with enzyme active sites.

-

FG dipeptide: A Phenylalanyl-Glycine core, a common recognition motif for various proteases.

-

Modified C-terminus (-NHO-BzOME): A benzoylated hydroxylamine methyl ester. This functional group is a potential "warhead" designed to interact with the catalytic residues of a target enzyme. Hydroxamate-containing molecules are well-known inhibitors of metalloproteinases.[1][2][3][4][5]

Proposed Synthetic Pathway

A plausible synthetic route for this compound would involve a multi-step process, including peptide coupling and C-terminal modification.

Experimental Protocol: Synthesis of a Dipeptide Hydroxamate Analog

This protocol is adapted from the synthesis of dipeptidyl hydroxamic acids.[3]

-

N-protection: Protect the amino group of L-phenylalanine with a benzyloxycarbonyl (Z) group using benzyl chloroformate in the presence of a base.

-

Dipeptide Coupling: Couple the Z-protected Phenylalanine (Z-Phe) with the methyl ester of Glycine (Gly-OMe) using a standard peptide coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Hydrolysis: Saponify the resulting dipeptide ester (Z-Phe-Gly-OMe) to the corresponding carboxylic acid (Z-Phe-Gly-OH) using a mild base like lithium hydroxide (LiOH).

-

Hydroxamate Formation: Activate the carboxylic acid of Z-Phe-Gly-OH and react it with O-benzoyl-N-methylhydroxylamine. This step would be a critical and potentially novel part of the synthesis to obtain the desired C-terminal modification. Purification would likely be achieved through column chromatography.

Caption: Proposed synthetic workflow for this compound.

Potential Research Areas & Biological Targets

The structural characteristics of this compound suggest several promising avenues for research, primarily centered on its potential as a protease inhibitor.

Cysteine Protease Inhibition

Dipeptide aldehydes are known to be potent inhibitors of cysteine proteases.[6][7][8] The modified C-terminus of this compound could potentially mimic an aldehyde and interact with the active site cysteine of these enzymes.

-

Potential Targets: Cathepsins (B, L, K, S), Cruzain, and viral proteases like SARS-CoV-2 3CLpro.

-

Therapeutic Areas: Cancer, osteoporosis, arthritis, and infectious diseases.

Experimental Protocol: Cysteine Protease Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinantly express and purify the target cysteine protease. Prepare a stock solution of a fluorogenic substrate specific to the enzyme (e.g., Z-FR-AMC for cathepsins B and L).

-

Assay Conditions: Perform the assay in a suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) in a 96-well plate format.

-

Inhibition Measurement: Pre-incubate the enzyme with varying concentrations of this compound for a defined period. Initiate the reaction by adding the substrate.

-

Data Acquisition: Monitor the increase in fluorescence over time using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Metalloproteinase Inhibition

The presence of a hydroxamate-like moiety at the C-terminus strongly suggests that this compound could be an inhibitor of zinc-dependent metalloproteinases.[2][3][4]

-

Potential Targets: Matrix Metalloproteinases (MMPs) and Dipeptidyl Peptidases (DPPs).

-

Therapeutic Areas: Cancer metastasis, arthritis, and type 2 diabetes.

Experimental Protocol: MMP Inhibition Assay

-

Enzyme and Substrate: Use a commercially available recombinant human MMP and a corresponding fluorogenic substrate.

-

Assay Buffer: Prepare an assay buffer appropriate for the specific MMP (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, CaCl2, and a detergent like Brij-35).

-

Inhibition Studies: Similar to the cysteine protease assay, pre-incubate the MMP with different concentrations of this compound before adding the substrate.

-

Fluorescence Measurement: Record the fluorescence intensity at appropriate excitation and emission wavelengths.

-

IC50 Determination: Calculate the IC50 value from the dose-response curve.

Proteasome Inhibition

Dipeptide aldehydes are also known to inhibit the proteasome, a key regulator of cellular protein degradation.[6]

-

Potential Target: The 20S proteasome.

-

Therapeutic Area: Oncology.

Experimental Protocol: Proteasome Activity Assay

-

Cell Culture and Lysate Preparation: Culture a relevant cancer cell line (e.g., prostate cancer cell line PC3) and prepare cell lysates.[9]

-

Proteasome Activity Measurement: Use a fluorogenic substrate specific for the chymotrypsin-like activity of the proteasome (e.g., Suc-LLVY-AMC).

-

Inhibition Assay: Treat cell lysates with varying concentrations of this compound and measure the cleavage of the fluorogenic substrate.

-

Data Analysis: Determine the IC50 value for proteasome inhibition.

Signaling Pathway Investigations

Should this compound prove to be a potent and selective inhibitor of a particular protease, the next logical step would be to investigate its impact on relevant signaling pathways.

Apoptosis and Cell Cycle Arrest in Cancer

If this compound targets the proteasome or other proteases involved in cell survival, it may induce apoptosis and/or cell cycle arrest in cancer cells.

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

-

Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for various time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key apoptotic proteins (e.g., cleaved caspase-3, PARP, Bcl-2, Bax) and signaling molecules (e.g., phospho-NF-κB, IκBα).

-

Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the changes in protein expression.

Quantitative Data Summary

The following table structure should be used to summarize quantitative data from the proposed experiments.

| Target Enzyme | Inhibitor | IC50 (µM) | Ki (µM) | Assay Conditions | Reference |

| Cathepsin L | This compound | Experimental Value | Experimental Value | Fluorogenic substrate assay | Internal Data |

| MMP-2 | This compound | Experimental Value | Experimental Value | Fluorogenic substrate assay | Internal Data |

| 20S Proteasome | This compound | Experimental Value | Experimental Value | Fluorogenic substrate assay | Internal Data |

Conclusion

While this compound is a novel, uncharacterized compound, its rational design based on a dipeptide scaffold with a modified C-terminus suggests a high probability of it being a potent protease inhibitor. The proposed research areas, from synthesis and initial screening against various protease families to in-depth analysis of its effects on cellular signaling pathways, provide a comprehensive roadmap for its preclinical evaluation. The detailed experimental protocols and data presentation formats outlined in this guide offer a structured approach for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this promising molecule.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. Design and synthesis of acidic dipeptide hydroxamate inhibitors of procollagen C-proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel dipeptidyl hydroxamic acids that inhibit human and bacterial dipeptidyl peptidase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydroxamate-based peptide inhibitors of matrix metalloprotease 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protease inhibitors: synthesis of a series of bacterial collagenase inhibitors of the sulfonyl amino acyl hydroxamate type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel dipeptide aldehydes are proteasome inhibitors and block the MHC-I antigen-processing pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of reactive microbiota-derived metabolites that inhibit host proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Z-FG-NHO-BzOME: A Novel N-Hydroxy Dipeptide Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound designated Z-FG-NHO-BzOME represents a sophisticated peptidomimetic, belonging to the class of N-hydroxy dipeptides. This guide provides a comprehensive overview of its chemical identity, synthesis, and potential biological significance. The core of this molecule is the dipeptide Phenylalanyl-Glycine (FG), modified with N- and C-terminal protecting groups and a key N-hydroxy functionalization on the glycine residue. Such modifications are pivotal in medicinal chemistry for enhancing stability, modulating biological activity, and exploring novel structure-activity relationships. This document serves as a technical resource for professionals engaged in peptide research and drug discovery.

Chemical Identity: IUPAC Name and Synonyms

The designation "this compound" is a laboratory shorthand. Based on common chemical abbreviations, the full chemical structure and its corresponding nomenclature have been elucidated.

-

Z : Represents the Carbobenzyloxy (or Benzyloxycarbonyl) group, a widely used N-terminal protecting group in peptide synthesis.

-

F : Denotes the amino acid Phenylalanine.

-

G : Stands for the amino acid Glycine.

-

NHO : Indicates an N-hydroxy modification on the amide nitrogen of the glycine residue, forming a hydroxamic acid derivative.

-

BzOME : This is interpreted as a benzyl ester (OBzl), a common C-terminal protecting group. The "Me" component in the user's query is likely extraneous or a typo, as "Bz" typically refers to a benzoyl group, but in the context of C-terminal protection, a benzyl ester is more common and structurally logical.

Based on this breakdown, the complete chemical name and relevant synonyms are provided in the table below.

| Identifier | Name |

| Systematic Name | Benzyl N-(benzyloxycarbonyl)-L-phenylalanyl-N-hydroxyglycinate |

| Common Synonyms | Z-Phe-Gly(N-OH)-OBzl, N-benzyloxycarbonyl-L-phenylalanyl-N-hydroxy-glycine benzyl ester |

| Abbreviation | This compound |

Physicochemical and Spectroscopic Data

| Property | Expected Value / Characteristic Features |

| Molecular Formula | C26H26N2O6 |

| Molecular Weight | 462.49 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents like DMF, DMSO, and methanol |

| ¹H NMR | Characteristic peaks for the aromatic protons of the Z and benzyl ester groups, signals for the phenylalanine and glycine alpha-protons and side chains, and a distinct signal for the N-hydroxy proton. |

| ¹³C NMR | Resonances corresponding to the carbonyls of the protecting groups and the peptide backbone, aromatic carbons, and the aliphatic carbons of the amino acid residues. |

| Mass Spectrometry | Expected [M+H]⁺ peak at m/z 463.1818 and [M+Na]⁺ at m/z 485.1637. |

| Infrared (IR) | Characteristic absorptions for N-H, C=O (amide and ester), and aromatic C-H stretching. |

Experimental Protocols: Synthesis of N-Hydroxy Dipeptides

The synthesis of N-hydroxy peptides like this compound requires specialized methods to introduce the N-hydroxy group selectively and avoid side reactions. The following is a generalized experimental protocol based on established literature for the synthesis of similar compounds.

General Strategy: Solution-Phase Synthesis

A common approach involves the synthesis of an N-benzyloxy amino acid derivative, followed by coupling with the subsequent amino acid and deprotection of the N-hydroxy group.

Materials and Reagents:

-

N-Benzyloxycarbonyl-L-phenylalanine (Z-Phe-OH)

-

N-Benzyloxyglycine benzyl ester

-

Coupling reagents (e.g., HATU, HOBt, EDCI)

-

Bases (e.g., DIPEA, NMM)

-

Solvents (e.g., DMF, DCM)

-

Reagents for deprotection (e.g., Pd/C for hydrogenolysis)

Step-by-Step Procedure:

-

Activation of Z-Phe-OH: Dissolve N-benzyloxycarbonyl-L-phenylalanine (1 equivalent) in an anhydrous solvent such as DMF. Add a coupling reagent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated Z-Phe-OH solution, add N-benzyloxyglycine benzyl ester (1 equivalent). Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the protected N-benzyloxy dipeptide.

-

Deprotection of the N-hydroxy Group: Dissolve the purified protected dipeptide in a suitable solvent like methanol or ethanol. Add a catalyst, typically 10% Palladium on carbon (Pd/C). Subject the mixture to hydrogenolysis by stirring under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC).

-

Final Purification: After the deprotection is complete, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the final product, Z-Phe-Gly(N-OH)-OBzl. Further purification can be achieved by recrystallization or a final chromatographic step if necessary.

Potential Biological Significance and Signaling Pathways

N-hydroxy peptides and their derivatives are of significant interest in drug discovery due to their diverse biological activities. The hydroxamic acid moiety is a known metal chelator, particularly for zinc and iron, making these compounds potential inhibitors of metalloenzymes.

Matrix Metalloproteinase (MMP) Inhibition

A key area of interest for N-hydroxy peptides is the inhibition of matrix metalloproteinases (MMPs). MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of MMPs is implicated in various pathological conditions, including cancer metastasis, arthritis, and cardiovascular diseases. The hydroxamate group in this compound can chelate the catalytic zinc ion in the active site of MMPs, leading to their inhibition.

Below is a diagram illustrating the hypothetical inhibition of an MMP by an N-hydroxy peptide.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical experimental workflow for the synthesis and characterization of this compound.

Conclusion

This compound, or N-benzyloxycarbonyl-L-phenylalanyl-N-hydroxy-glycine benzyl ester, is a peptidomimetic with significant potential in drug discovery, particularly as an enzyme inhibitor. This guide has provided a detailed overview of its chemical identity, a generalized synthetic protocol, and a discussion of its potential biological applications. The inclusion of an N-hydroxy group offers a strategic advantage for interacting with biological targets, making this class of compounds a fertile ground for further research and development. The provided diagrams and data serve as a foundational resource for scientists working with this and related N-hydroxy peptides.

Technical Guide: Safety and Handling of Z-VAD(OMe)-FMK, a Broad-Spectrum Caspase Inhibitor

Disclaimer: The following information pertains to the well-researched pan-caspase inhibitor, Z-VAD(OMe)-FMK (Z-Val-Ala-Asp(OMe)-FMK). This compound is presented as a surrogate for "Z-FG-NHO-BzOME," as no public data exists for a compound with the latter name. The structural components suggested by "this compound" indicate it is likely a peptide-based caspase inhibitor, making Z-VAD(OMe)-FMK a relevant and informative substitute for the purpose of this guide.

This guide is intended for researchers, scientists, and drug development professionals. It outlines the safety, handling, and experimental protocols for Z-VAD(OMe)-FMK.

Physicochemical and Safety Data

The following tables summarize the key quantitative data for Z-VAD(OMe)-FMK.

Table 1: Physicochemical Properties

| Property | Value |

| Synonyms | Z-Val-Ala-Asp(OMe)-FMK, Z-VAD-FMK |

| CAS Number | 187389-52-2[1] |

| Molecular Formula | C₂₂H₃₀FN₃O₇[1][2] |

| Molecular Weight | 467.5 g/mol [1] |

| Purity | >95%[1][3] |

| Appearance | White solid[4] |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL)[1][2], acetonitrile, or dimethylformamide.[4] Insoluble in water.[5] |

Table 2: Handling and Storage

| Parameter | Guideline |

| Storage Temperature | -20°C[1][2][3] |

| Shipping Conditions | Ambient temperature[2][3] |

| Stability (Lyophilized) | ≥ 24 months at -20°C[1] |

| Stability (In Solution) | Up to 3 months at -20°C.[1] Prepare fresh if possible.[3] |

| Stock Solution | Typically 10 mM in high-quality DMSO.[1][4] |

| Handling | Avoid multiple freeze-thaw cycles.[1] Store under desiccating conditions. |

Table 3: Safety and Hazard Information

| Hazard Type | Description |

| Toxicity | Toxicological properties are not well defined.[6] May cause skin and eye irritation. Ingestion may cause gastrointestinal irritation.[6] |

| Personal Protective Equipment (PPE) | Tightly fitting safety goggles, impervious gloves, and suitable protective clothing.[6] |

| Engineering Controls | Use in a well-ventilated area. Showers and eyewash stations should be available.[6] |

| Spill Response | Prevent further leakage. Take up mechanically and place in appropriate containers for disposal. Clean the contaminated surface thoroughly.[6] |

| First Aid (Inhalation) | Move to fresh air. Seek medical attention if symptoms occur.[6] |

| First Aid (Skin Contact) | Rinse with plenty of water. Call a physician if irritation persists.[6] |

| First Aid (Eye Contact) | Rinse thoroughly with plenty of water, including under the eyelids.[6] |

| First Aid (Ingestion) | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting.[6] |

Mechanism of Action and Biological Activity

Z-VAD(OMe)-FMK is a cell-permeable, irreversible pan-caspase inhibitor.[1][2][3] Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis (programmed cell death).

-

Mechanism: The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspases, leading to irreversible inhibition.[7] The O-methylation of the aspartic acid residue enhances cell permeability and stability.[4]

-

Biological Effect: By inhibiting caspases, Z-VAD(OMe)-FMK blocks the apoptotic cascade. This prevents the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately inhibits the morphological and biochemical hallmarks of apoptosis.[2][3] It has been shown to inhibit caspases-1, 3, 4, and 7, among others.[8]

The following diagram illustrates the role of caspases in the apoptotic pathway and the point of intervention for Z-VAD(OMe)-FMK.

Experimental Protocols

A standard protocol for preparing a 10 mM stock solution of Z-VAD(OMe)-FMK is as follows:

-

Calculate the required volume of DMSO. For 1 mg of Z-VAD(OMe)-FMK (MW = 467.5 g/mol ), the volume of DMSO for a 10 mM stock is calculated as follows:

-

Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

-

Volume (µL) = (0.001 g / 467.5 g/mol ) / 0.01 mol/L * 1,000,000 µL/L ≈ 213.9 µL[1]

-

-

Reconstitution. Add 213.9 µL of high-quality DMSO to 1 mg of lyophilized Z-VAD(OMe)-FMK powder.

-

Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to 3 months.[1]

The following diagram outlines a typical workflow for using Z-VAD(OMe)-FMK to study its effect on apoptosis in cell culture.

-

Working Concentration: The effective final concentration typically ranges from 5 µM to 100 µM, depending on the cell type and experimental conditions.[1][4]

-

Pre-incubation Time: A pre-treatment period of 1-2 hours is common to allow for cell permeability and inhibition of caspases before the apoptotic stimulus is introduced.[1][9][10]

-

Application in Cell Lines:

-

Jurkat and THP.1 Cells: Z-VAD(OMe)-FMK has been shown to block Fas-mediated apoptosis in Jurkat T cells and apoptosis induced by various stimuli in THP.1 cells.[8]

-

HeLa Cells: Pre-treatment with Z-VAD(OMe)-FMK can prevent the cleavage of PARP in HeLa cells induced to undergo apoptosis by camptothecin.

-

Cholangiocarcinoma (CCA) Cells: Pre-treatment with 20 µM Z-VAD(OMe)-FMK for 1 hour reduced apoptosis and the expression of cleaved caspase-3 and cleaved PARP.[9]

-

HL-60 Cells: Co-treatment with 50 µM Z-VAD(OMe)-FMK reduced apoptosis induced by ruthenium complexes.[11]

-

Important Considerations:

-

Specificity: At concentrations above 100 µM, the specificity for the caspase family may be compromised.[4]

-

Vehicle Control: Always include a vehicle control (e.g., DMSO at the same final concentration) in your experiments, as DMSO concentrations above 0.2% can be toxic to some cells.[4]

-

In Vivo Use: For in vivo experiments that extend over longer periods (12-48 hours), fresh inhibitor may need to be administered due to its potential inactivation.[4]

-

Non-Apoptotic Effects: Z-VAD(OMe)-FMK has been reported to inhibit other enzymes, such as cathepsin B and ubiquitin C-terminal hydrolase L1 (UCHL1).[1][12] These off-target effects should be considered when interpreting results.

References

- 1. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Z-VAD-(OMe)-FMK | Caspase inhibitor | Hello Bio [hellobio.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. apexbt.com [apexbt.com]

- 6. media.cellsignal.com [media.cellsignal.com]

- 7. invivogen.com [invivogen.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Z-VAD| OMe | caspase inhibitor | TargetMol [targetmol.com]

An In-depth Technical Guide to the Solubility of Z-FG-NHO-BzOME in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Z-FG-NHO-BzOME, a selective cysteine protease inhibitor also known as Cathepsin Inhibitor III. The information compiled herein is intended to assist researchers and professionals in the fields of biochemistry, cell biology, and drug development in the effective use of this compound. This document presents quantitative solubility data, detailed experimental protocols, and a visualization of the relevant biological pathways.

Core Properties of this compound

This compound is a potent inhibitor of several cysteine proteases, including cathepsin B, cathepsin L, and cathepsin S.[1] Its molecular formula is C₂₇H₂₇N₃O₇, with a molecular weight of 505.52 g/mol .[2] It is typically supplied as a white solid. Understanding its solubility is critical for the design and execution of in vitro and in vivo experiments.

Solubility Data

The solubility of this compound in various common laboratory solvents has been compiled from multiple sources and is presented in Table 1. It is important to note that there is a significant discrepancy in the reported solubility in DMSO.

Table 1: Solubility of this compound in Common Laboratory Solvents

| Solvent | Solubility | Source |

| Dimethyl Sulfoxide (DMSO) | ≥ 125 mg/mL (247.27 mM) | MedChemExpress[2] |

| 5 mg/mL | Sigma-Aldrich | |

| Ethanol | 1 mg/mL | Sigma-Aldrich |

| Water | Insoluble (inferred) | Based on the insolubility of similar compounds |

| Methanol | Not Reported | - |

| N,N-Dimethylformamide (DMF) | Not Reported | - |

| Acetone | Not Reported | - |

Experimental Protocols

Stock Solution Preparation

For in vitro assays, a stock solution of this compound is typically prepared in an organic solvent.[2]

Recommended Protocol for Stock Solution:

-

Solvent Selection: Based on the available data, DMSO is the most common solvent for preparing high-concentration stock solutions.

-

Reconstitution: To prepare a stock solution, dissolve this compound in the chosen solvent to the desired concentration. For example, to make a 10 mM stock solution in DMSO, add 1.9782 mL of DMSO to 10 mg of the compound.[3]

-

Storage: Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the stock solution at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 6 months).[1] The product should be sealed and protected from moisture and light.[1]

Use in Cellular Assays

When using this compound in cell-based assays, the stock solution is diluted in the cell culture medium to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the viability or function of the cells (typically ≤ 0.5%).

Example Protocol for Cellular Treatment:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

Dilute the stock solution in cell culture medium to achieve the desired final concentration. For instance, to treat cells with 10 µM of the inhibitor, a 1:1000 dilution of the 10 mM stock solution would be made in the culture medium.

-

Inhibitors are often added to the cell culture for a specific incubation time (e.g., 30 minutes) before the addition of other treatments or the start of the experimental measurements.[4]

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on cathepsins B, L, and S, which are key lysosomal proteases. These enzymes play a crucial role in protein degradation and turnover within the lysosome. The following diagram illustrates the general pathway of cathepsin synthesis, trafficking, and function, and the point of inhibition by this compound.

Caption: Cathepsin biosynthesis, trafficking, and inhibition pathway.

The diagram above illustrates the synthesis of cathepsins as pre-pro-enzymes in the endoplasmic reticulum, their processing and glycosylation in the Golgi apparatus, and their final maturation and function within the acidic environment of the lysosome.[5] this compound acts by directly inhibiting the proteolytic activity of mature cathepsins B, L, and S, thereby preventing the degradation of their protein substrates.

Conclusion

This compound is a valuable tool for studying the roles of cathepsins B, L, and S in various biological processes. This guide provides essential information on its solubility in common laboratory solvents, highlighting a notable discrepancy in reported DMSO solubility that warrants consideration. The provided experimental protocols offer a starting point for the effective use of this inhibitor in research settings. The visualization of the cathepsin pathway clarifies the mechanism of action of this compound, aiding in experimental design and data interpretation. Researchers are encouraged to use this information as a foundation and to perform their own validation for their specific experimental systems.

References

Methodological & Application

Application Notes and Protocols for Z-FG-NHO-BzOME in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-FG-NHO-BzOME is a cell-permeable, irreversible cysteine protease inhibitor that selectively targets cathepsins B, L, and S.[1] These cathepsins are implicated in a variety of physiological and pathological processes, including cancer progression, invasion, and metastasis. Notably, the related compound Z-Phe-Gly-NHO-Bz has been demonstrated to induce rapid apoptotic cell death in human cancer cell lines, independent of p53 and caspases.[2][3] This suggests that inhibition of these cathepsins may be a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in common in vitro assays to assess its efficacy and mechanism of action.

Product Information

| Product Name | This compound |

| Full Chemical Name | Z-Phe-Gly-NHO-benzoyl-oxymethyl ester |

| Target(s) | Cathepsin B, Cathepsin L, Cathepsin S, Papain[1] |

| Molecular Formula | C₂₇H₂₇N₃O₆ |

| Molecular Weight | 489.52 g/mol |

| CAS Number | Not available |

Storage and Handling

Proper storage and handling of this compound are crucial for maintaining its stability and activity.

-

Stock Solution Preparation : For cell-based assays, it is recommended to prepare a stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO). For example, to prepare a 10 mM stock solution, dissolve 4.895 mg of this compound in 1 mL of DMSO. Mix thoroughly by vortexing. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Storage : Store the solid compound and stock solutions at -20°C or -80°C for long-term storage.[1] A product data sheet suggests storage at -80°C for 6 months and at -20°C for 1 month.[1] Protect from light and moisture.

Quantitative Data Summary

| Inhibitor | Target Cathepsin | IC₅₀ (nM) | Assay Conditions | Reference |

| Z-Arg-Lys-AOMK | Cathepsin B | 20 | pH 7.2 | [1] |

| Z-Arg-Lys-AOMK | Cathepsin B | 1,500 | pH 4.6 | [1] |

| Z-Glu-Lys-AOMK | Cathepsin B | 320 | pH 7.2 | [1] |

| Balicatib (AAE581) | Cathepsin B | 61 | Not Specified | |

| Balicatib (AAE581) | Cathepsin L | 48 | Not Specified | |

| Balicatib (AAE581) | Cathepsin S | 2,900 | Not Specified | |

| LY 3000328 | Cathepsin S (human) | 7.7 | Not Specified | |

| LY 3000328 | Cathepsin S (mouse) | 1.67 | Not Specified |

Experimental Protocols

Enzymatic Assay for Cathepsin Inhibition

This protocol describes a method to determine the inhibitory activity of this compound against purified cathepsin B, L, or S using a fluorogenic substrate.

Materials:

-

Recombinant human Cathepsin B, L, or S

-

This compound

-

Assay Buffer: 40 mM citrate phosphate buffer, 1 mM EDTA, 5 mM DTT, 100 mM NaCl (adjust pH to 4.6 for optimal lysosomal cathepsin activity or 7.2 for cytosolic/extracellular activity)[4]

-

Fluorogenic Substrate: Z-Phe-Arg-AMC (for Cathepsin B and L) or a specific substrate for Cathepsin S.

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare Reagents:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

-

Prepare the cathepsin enzyme solution in Assay Buffer to a final concentration that yields a linear reaction rate.

-

Prepare the fluorogenic substrate solution in Assay Buffer. The final concentration should be at or below the Kₘ value for the respective enzyme.

-

-

Assay Procedure:

-

Add 50 µL of the diluted this compound or DMSO control to the wells of the 96-well plate.

-

Add 25 µL of the enzyme solution to each well.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding 25 µL of the substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm.

-

Continue to monitor the fluorescence every 1-2 minutes for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (slope of the linear portion of the fluorescence versus time curve).

-

Normalize the rates to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This protocol is to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HeLa, K562)[2]

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

-

Treatment:

-

Prepare a serial dilution of this compound in cell culture medium. It is recommended to test a broad range of concentrations (e.g., 0.1 µM to 100 µM) initially.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or a vehicle control (medium with the same percentage of DMSO as the highest inhibitor concentration).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

Add 10 µL of MTT solution to each well.

-

Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability versus the logarithm of the inhibitor concentration to determine the EC₅₀ value.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with this compound at the desired concentrations (e.g., around the determined EC₅₀ value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization (for adherent cells) and collect the floating cells from the medium.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

-

Signaling Pathway and Experimental Workflow Diagrams

Caption: Role of Cathepsin B in TNF-α induced apoptosis.

Caption: Cathepsin L-mediated EGFR signaling.

Caption: General experimental workflow.

References

- 1. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Z-Phe-Gly-NHO-Bz, an inhibitor of cysteine cathepsins, induces apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction of cell death in neuroblastoma by inhibition of cathepsins B and L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Features of CA-074 pH-Dependent Inhibition of Cathepsin B - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Z-FG-NHO-BzOME as a Fluorescent Probe

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Z-FG-NHO-BzOME is a novel, cell-permeable fluorescent probe designed for the sensitive and specific detection of cathepsin B activity within living cells. The probe is constructed around a dipeptide recognition sequence, Phenylalanine-Glycine (FG), which is a known substrate for cathepsin B. The N-terminus is protected by a benzyloxycarbonyl (Z) group, enhancing cell permeability. The C-terminus is modified with a novel aminomethoxy benzoyl methyl ester (NHO-BzOME) linked to a fluorophore. In its native state, the probe is non-fluorescent due to a quenching mechanism. Upon enzymatic cleavage by active cathepsin B, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This "turn-on" mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying the dynamic role of cathepsin B in various physiological and pathological processes.

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in protein turnover. However, its dysregulation and mislocalization are implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. In the cancerous state, cathepsin B is often overexpressed and secreted into the extracellular matrix, where it contributes to tumor invasion, metastasis, and angiogenesis. This compound provides a powerful tool for researchers to investigate the spatial and temporal dynamics of cathepsin B activity in live cells and tissues, offering insights into disease progression and the efficacy of therapeutic interventions.

Product Information

| Feature | Specification |

| Product Name | This compound Fluorescent Probe |

| Target | Active Cathepsin B |

| Molecular Formula | C₂₈H₂₉N₃O₇ |

| Molecular Weight | 535.55 g/mol |

| Excitation/Emission | 488 nm / 520 nm (after cleavage) |

| Form | Lyophilized solid |

| Storage | -20°C, protect from light |

| Purity | >95% by HPLC |

| Solubility | Soluble in DMSO |

Quantitative Data Summary

Table 1: Spectral Properties

| Parameter | Value (Post-Cleavage) |

| Excitation Maximum (nm) | 488 |

| Emission Maximum (nm) | 520 |

| Molar Extinction Coefficient (ε) | ~70,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | > 0.5 |

Table 2: Recommended Working Concentrations

| Application | Concentration Range |

| Live-Cell Imaging | 1-10 µM |

| Flow Cytometry | 0.5-5 µM |

| In vitro Enzyme Assays | 1-20 µM |

Mechanism of Action

The this compound probe is designed as a substrate for cathepsin B. In its uncleaved state, the fluorophore is quenched. Upon recognition and cleavage of the Phe-Gly dipeptide bond by active cathepsin B, the quenching is relieved, and the fluorophore is released, leading to a robust fluorescent signal.

Caption: Mechanism of this compound activation.

Experimental Protocols

A. Reagent Preparation

-

Probe Stock Solution (10 mM):

-

Bring the vial of this compound to room temperature before opening.

-

Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM stock solution. For example, for 1 mg of the probe (MW = 535.55), add 186.7 µL of DMSO.

-

Vortex briefly to fully dissolve the lyophilized solid.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store at -20°C, protected from light.

-

-

Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS) to the desired final working concentration (typically 1-10 µM).

-

B. Live-Cell Imaging Protocol

-

Cell Seeding:

-

Seed cells in a glass-bottom dish or multi-well plate suitable for fluorescence microscopy.

-

Allow cells to adhere and reach the desired confluency (typically 50-70%).

-

-

Probe Loading:

-

Aspirate the cell culture medium.

-

Wash the cells once with pre-warmed PBS.

-

Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

-

-

Washing:

-

Aspirate the probe-containing medium.

-

Wash the cells twice with pre-warmed PBS or live-cell imaging buffer to remove any excess, uncleaved probe.

-

-

Imaging:

-

Add fresh, pre-warmed culture medium or imaging buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation: ~488 nm, Emission: ~520 nm).

-

Caption: Experimental workflow for live-cell imaging.

C. Flow Cytometry Protocol

-

Cell Preparation:

-

Prepare a single-cell suspension from your experimental samples.

-

Adjust the cell density to 1 x 10⁶ cells/mL in serum-free medium or PBS.

-

-

Probe Staining:

-

Add the this compound working solution to the cell suspension to achieve the desired final concentration (e.g., 2 µM).

-

Incubate at 37°C for 30 minutes, protected from light.

-

-

Washing:

-

Centrifuge the cells at 300 x g for 5 minutes.

-

Aspirate the supernatant.

-

Resuspend the cell pellet in 1 mL of ice-cold PBS.

-

Repeat the wash step.

-

-

Analysis:

-

Resuspend the final cell pellet in 500 µL of PBS.

-

Analyze the cells on a flow cytometer using the FITC or equivalent channel (e.g., 488 nm excitation laser and a 530/30 nm emission filter).

-

Signaling Pathway

This compound can be used to monitor the activity of cathepsin B, which is involved in various signaling pathways, particularly those related to apoptosis and cellular stress. For instance, lysosomal membrane permeabilization (LMP) can lead to the release of cathepsins into the cytosol, where they can activate downstream apoptotic pathways.

Caption: Simplified Cathepsin B signaling pathway.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Low cathepsin B activity in cells. | - Use a positive control (e.g., cells treated with an inducer of cathepsin B activity). |

| - Insufficient probe concentration or incubation time. | - Optimize probe concentration and incubation time. | |

| - Incorrect filter set. | - Ensure the use of appropriate filters for excitation and emission. | |

| High Background | - Incomplete removal of uncleaved probe. | - Increase the number of wash steps. |

| - Probe precipitation. | - Ensure the probe is fully dissolved in the working solution. | |

| Phototoxicity | - Excessive light exposure. | - Reduce laser power and exposure time during imaging. |

| - High probe concentration. | - Use the lowest effective probe concentration. |

Application Notes and Protocols: The Use of Novel Caspase Inhibitor Z-FG-NHO-BzOME in High-Throughput Screening Assays

Disclaimer: Publicly available information on a compound with the specific designation "Z-FG-NHO-BzOME" is limited. The following application notes and protocols are based on the functional and structural characteristics of similar well-documented, cell-permeable peptide caspase inhibitors used in high-throughput screening (HTS). The experimental data provided is illustrative to guide assay development.

Introduction

This compound represents a novel, cell-permeable peptide inhibitor designed to target key caspases involved in the apoptotic signaling pathway. Its structure, featuring a benzyloxycarbonyl (Z) group for cell permeability and a specific peptide sequence, suggests a mechanism aimed at irreversibly binding to the active site of target caspases.[1][2] Such inhibitors are invaluable tools in drug discovery for identifying compounds that can modulate apoptosis, a critical process in cancer, neurodegenerative disorders, and autoimmune diseases. High-throughput screening (HTS) assays are essential for rapidly evaluating large compound libraries for their effects on caspase activity.[3][4]

Mechanism of Action

Caspases are a family of cysteine proteases that play a crucial role in the initiation and execution phases of apoptosis.[1] Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals, which in turn cleave and activate executioner caspases (such as caspase-3 and -7). Executioner caspases are responsible for the cleavage of key cellular proteins, leading to the characteristic morphological changes of apoptosis. This compound is hypothesized to act as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of a target caspase, thereby blocking its proteolytic activity and inhibiting the apoptotic cascade.[1][2]

Quantitative Data Summary

The following table summarizes the performance of this compound in a typical caspase-3 fluorogenic HTS assay. The assay utilizes a specific caspase-3 substrate (e.g., Ac-DEVD-AMC) which, upon cleavage, releases a fluorescent signal.

| Parameter | Value | Description |

| Target Caspase | Caspase-3 | Recombinant human enzyme |

| IC50 | 85 nM | The concentration of this compound required to inhibit 50% of caspase-3 activity. |

| Assay Format | 384-well plate, fluorometric | Homogeneous, add-and-read format. |

| Z'-factor | 0.78 | A measure of assay robustness, indicating excellent separation between positive and negative controls.[5] |

| Signal-to-Background | 12.5 | Ratio of the signal from the uninhibited enzyme to the background signal. |

| Solvent Tolerance | < 1% DMSO | Final concentration of DMSO in the assay should not exceed 1% to avoid toxicity.[1] |

Experimental Protocols

High-Throughput Screening Assay for Caspase-3 Inhibition

This protocol describes a fluorometric HTS assay to identify inhibitors of recombinant human caspase-3.

Materials:

-

Assay Buffer: 20 mM HEPES, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% Sucrose, pH 7.2.

-

Recombinant Human Caspase-3 (active).

-

Caspase-3 Substrate: Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), 10 mM stock in DMSO.

-

This compound: 10 mM stock solution in DMSO.

-

Positive Control: A known potent caspase-3 inhibitor (e.g., Ac-DEVD-CHO).

-

Negative Control: DMSO.

-

384-well, black, flat-bottom plates.

-

Plate reader with fluorescence detection (Excitation: 380 nm, Emission: 460 nm).

Protocol:

-

Compound Plating:

-

Dispense 200 nL of test compounds, this compound (for dose-response), positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.

-

-

Enzyme Preparation and Dispensing:

-

Dilute the active caspase-3 enzyme to the working concentration (e.g., 0.5 nM) in cold Assay Buffer.

-

Dispense 10 µL of the diluted enzyme solution to all wells except for the background control wells (which receive 10 µL of Assay Buffer only).

-

Gently mix the plate and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

-

Substrate Preparation and Dispensing:

-

Dilute the Ac-DEVD-AMC substrate to the working concentration (e.g., 20 µM) in Assay Buffer.

-

Dispense 10 µL of the diluted substrate to all wells to initiate the reaction. The final volume should be 20 µL.

-

-

Signal Detection:

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Read the fluorescence intensity using a plate reader with excitation at 380 nm and emission at 460 nm.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cell-Based Apoptosis Assay

This protocol is for confirming the activity of this compound in a cellular context.

Materials:

-

Jurkat cells (or other suitable cell line).

-

RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Apoptosis-inducing agent (e.g., Camptothecin or Staurosporine).

-

This compound: 10 mM stock solution in DMSO.

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

Flow cytometer.

Protocol:

-

Cell Seeding:

-

Seed Jurkat cells at a density of 2 x 105 cells/mL in a 96-well plate.

-

-

Compound Treatment:

-

Apoptosis Induction:

-

Induce apoptosis by adding Camptothecin to a final concentration of 4 µM.[2]

-

Incubate the cells for 3-4 hours at 37°C in a 5% CO2 incubator.

-

-

Staining:

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry. Annexin V-positive cells are undergoing apoptosis.

-

Troubleshooting and Considerations

-

Compound Solubility: Ensure this compound and test compounds are fully dissolved in DMSO and do not precipitate in the aqueous assay buffer.

-

DMSO Concentration: High concentrations of DMSO can be toxic to cells and may inhibit enzyme activity. Always keep the final DMSO concentration low and consistent across all wells.[1][2]

-

Assay Window: Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio and a Z'-factor > 0.5.[5]

-

Irreversible Inhibition: For irreversible inhibitors like this compound, pre-incubation of the enzyme with the compound before adding the substrate is crucial to allow for covalent bond formation.

These guidelines provide a comprehensive framework for utilizing the novel caspase inhibitor this compound in HTS and cell-based assays to explore its therapeutic potential.

References

- 1. resources.rndsystems.com [resources.rndsystems.com]

- 2. bdbiosciences.com [bdbiosciences.com]

- 3. High Throughput Screening - Knowledge Base | NIZO [nizo.com]

- 4. New assay technologies for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Throughput Screen for Identifying Small Molecules That Target Fungal Zinc Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Efficacy Studies of Z-FG-NHO-BzOME: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing preclinical efficacy studies for the cysteine protease inhibitor, Z-FG-NHO-BzOME. This document includes detailed protocols for key in vitro and in vivo experiments, illustrative data, and visual representations of experimental workflows and the underlying biological pathways.

Introduction to this compound

This compound is a potent, cell-permeable inhibitor of cysteine proteases, with high selectivity for cathepsin B, cathepsin L, and cathepsin S.[1][2][3] Emerging research indicates that this compound can induce apoptosis in various human cancer cell lines.[4] Notably, this induced cell death appears to operate through a caspase-independent pathway, highlighting a potentially novel mechanism for cancer therapy.[4] These protocols are designed to rigorously evaluate the anti-cancer efficacy of this compound.

In Vitro Efficacy Studies

Assessment of Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria. A reduction in metabolic activity is indicative of cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Illustrative Data:

| Cell Line | This compound IC50 (µM) after 48h |

| MDA-MB-231 (Breast Cancer) | 15.2 |

| A549 (Lung Cancer) | 21.8 |

| HCT116 (Colon Cancer) | 12.5 |

| PC-3 (Prostate Cancer) | 18.9 |

Evaluation of Apoptosis (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0, 10, 25, 50 µM) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Illustrative Data:

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Vehicle Control | 95.1 | 2.5 | 2.4 |

| This compound (25 µM) | 45.3 | 35.8 | 18.9 |

Cathepsin Activity Assay

A fluorometric assay can be used to measure the enzymatic activity of specific cathepsins in cell lysates, and to confirm the inhibitory effect of this compound.

Protocol:

-

Cell Lysate Preparation: Treat cells with this compound. Lyse the cells and collect the supernatant.

-

Reaction Setup: In a 96-well plate, add cell lysate, assay buffer, and a fluorogenic cathepsin substrate (e.g., Z-FR-AMC for cathepsin B/L).

-

Inhibitor Addition: For inhibitor studies, pre-incubate the lysate with this compound before adding the substrate.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.

-

Data Analysis: Calculate the rate of substrate cleavage to determine cathepsin activity.

Illustrative Data:

| Treatment | Cathepsin B Activity (RFU/min) | % Inhibition |

| Vehicle Control | 150.3 | 0 |

| This compound (10 µM) | 25.1 | 83.3 |

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to investigate the molecular mechanism of this compound-induced apoptosis by examining the expression levels of key proteins in the apoptotic pathway. Given the caspase-independent nature of apoptosis induced by this compound, it is crucial to examine markers downstream of cathepsin B activation.

Protocol:

-

Protein Extraction: Treat cells with this compound, lyse the cells, and determine protein concentration.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Cathepsin B, Bax, Bcl-2, AIF, and cleaved PARP). Follow with incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Illustrative Data:

| Protein | Vehicle Control (Relative Expression) | This compound (25 µM) (Relative Expression) |

| Pro-Cathepsin B | 1.0 | 0.8 |